molecular formula C8H7NOS2 B13251396 [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol

[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol

Cat. No.: B13251396
M. Wt: 197.3 g/mol
InChI Key: FJWRSQVTMIRQKR-UHFFFAOYSA-N
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Description

[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol is a heterocyclic compound that contains both thiophene and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The thiophene ring is known for its aromatic properties and stability, while the oxazole ring is often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with hydroxylamine to form the oxazole ring, followed by the introduction of the methanethiol group. The reaction conditions typically require a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Halogenating agents like bromine (Br2) can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of both thiophene and oxazole rings makes it a candidate for drug discovery, particularly in the development of antimicrobial and anticancer agents.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in organic electronics and polymer science.

Mechanism of Action

The mechanism of action of [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the oxazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol.

    Oxazole: A core structure in many bioactive molecules.

    Methanethiol: A simple thiol compound used in various chemical reactions.

Uniqueness

What sets this compound apart from similar compounds is its combination of thiophene and oxazole rings. This unique structure provides a versatile platform for the development of new chemical entities with diverse biological activities.

Properties

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methanethiol

InChI

InChI=1S/C8H7NOS2/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2

InChI Key

FJWRSQVTMIRQKR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CS

Origin of Product

United States

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